![molecular formula C17H13NS B14512216 12H-Benzo[a]phenothiazine, 10-methyl- CAS No. 63042-53-5](/img/structure/B14512216.png)
12H-Benzo[a]phenothiazine, 10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo[a]phenothiazine, 10-methyl-: is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes a fused tricyclic system with sulfur and nitrogen atoms. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[a]phenothiazine, 10-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the phenothiazine core. The methylation of the nitrogen atom is achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of 12H-Benzo[a]phenothiazine, 10-methyl- often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo[a]phenothiazine, 10-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Scientific Research Applications
Chemistry: 12H-Benzo[a]phenothiazine, 10-methyl- is used as a photoredox catalyst in various chemical reactions, including atom transfer radical polymerization (ATRP) and oxidative coupling reactions. Its unique redox properties make it an efficient catalyst for these processes .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes is of particular interest .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including their use as antipsychotic and anti-inflammatory agents. The unique structure of phenothiazines allows for diverse pharmacological activities .
Industry: In the industrial sector, 12H-Benzo[a]phenothiazine, 10-methyl- is used in the synthesis of dyes and pigments. Its ability to undergo various chemical modifications makes it a valuable intermediate in the production of colorants .
Mechanism of Action
The mechanism of action of 12H-Benzo[a]phenothiazine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can intercalate with DNA, disrupt cellular membranes, and inhibit enzyme activity, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
10-Methylphenothiazine: A closely related compound with similar chemical properties but different applications.
Phenoxazine: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.
Uniqueness: 12H-Benzo[a]phenothiazine, 10-methyl- stands out due to its extended conjugation and unique redox properties. These characteristics make it a versatile compound for various applications, including catalysis, medicine, and material science .
Properties
CAS No. |
63042-53-5 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
10-methyl-12H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-11-6-8-15-14(10-11)18-17-13-5-3-2-4-12(13)7-9-16(17)19-15/h2-10,18H,1H3 |
InChI Key |
UJNVUBBFCMOTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(N2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


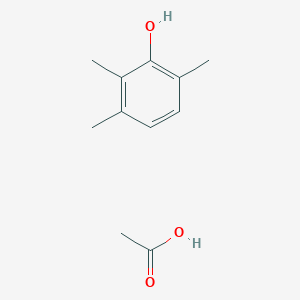

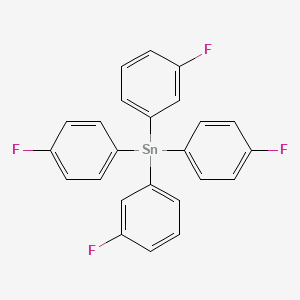
![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
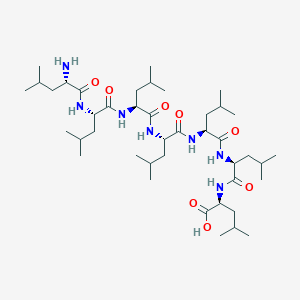

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
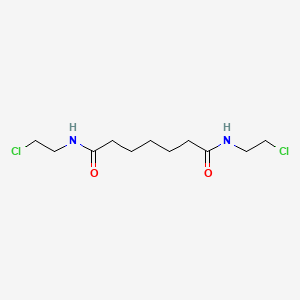
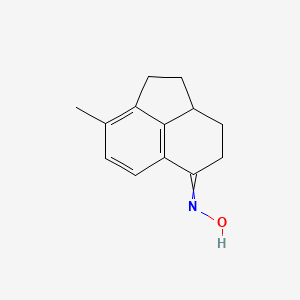
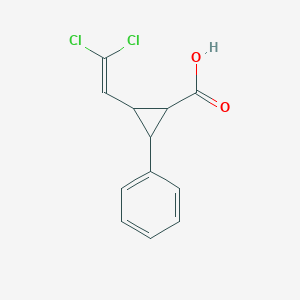

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
